molecular formula C18H16N2O4 B2986500 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 669711-21-1

2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No. B2986500
M. Wt: 324.336
InChI Key: GOZVXEYUMVUAMG-UHFFFAOYSA-N
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Description

2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide , also known by its chemical formula C₁₈H₁₆N₂O₅ , is a synthetic compound with intriguing pharmacological properties. Its structure combines a chromene scaffold with an imino group and a carboxamide moiety. The compound’s systematic name reflects its substituents and functional groups.



Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the choice of reagents and reaction conditions significantly influences the success of the synthesis.



Molecular Structure Analysis

The molecular structure of 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide reveals key features:



  • The chromene core consists of a fused benzene and pyran ring system.

  • The imino group (–NH) at position 2 contributes to its reactivity.

  • The methoxy groups (–OCH₃) enhance lipophilicity and influence interactions with biological targets.

  • The carboxamide functionality (–CONH₂) suggests potential hydrogen bonding and receptor binding.



Chemical Reactions Analysis

Researchers have investigated the compound’s reactivity in various chemical reactions. These include:



  • Acylation : The carboxamide group can undergo acylation reactions, leading to derivatives with altered properties.

  • Reductive Amination : The imino group allows for reductive amination, enabling the introduction of diverse substituents.

  • Oxidation : Oxidative processes may modify the methoxy groups or the chromene ring.



Physical And Chemical Properties Analysis


  • Melting Point : The compound exhibits a specific melting point, which aids in its characterization.

  • Solubility : Solubility in various solvents impacts its formulation and bioavailability.

  • Stability : Stability under different conditions (light, temperature, pH) is crucial for drug development.


Safety And Hazards


  • Toxicity : Toxicological studies are essential to assess potential adverse effects.

  • Allergenicity : The presence of aromatic moieties warrants investigation into allergic reactions.

  • Environmental Impact : Considerations regarding biodegradability and persistence are vital.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its pharmacological effects in vitro and in vivo.

  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize potency and selectivity.

  • Clinical Trials : Evaluate its therapeutic potential for specific indications.


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properties

IUPAC Name

2-imino-8-methoxy-N-(3-methoxyphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-22-13-7-4-6-12(10-13)20-18(21)14-9-11-5-3-8-15(23-2)16(11)24-17(14)19/h3-10,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZVXEYUMVUAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide

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